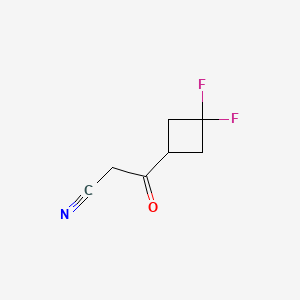

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile

Description

BenchChem offers high-quality 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-7(9)3-5(4-7)6(11)1-2-10/h5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOQNSZPBYTVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Fluorinated Cyclobutanes in Drug Discovery

An In-Depth Technical Guide to the Synthesis of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, the 3,3-difluorocyclobutane moiety has emerged as a particularly valuable bioisostere for commonly used groups like cyclohexanes or gem-dimethyl groups.[1][3] Its rigid, three-dimensional structure combined with the electron-withdrawing effects of the geminal fluorine atoms can lead to improved pharmacological profiles.[3]

The target molecule of this guide, 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile (CAS No. 1234616-26-2), is a key building block that combines this advantageous fluorinated scaffold with a versatile β-ketonitrile functional group.[4][5] β-Ketonitriles are highly valuable intermediates in the synthesis of a wide range of heterocycles and pharmaceuticals, including pyrimidines and selective Janus kinase (JAK) inhibitors.[6][7] This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The proposed pathway is a convergent synthesis, focusing first on the robust preparation of the key intermediate, 3,3-difluorocyclobutane carboxylic acid, followed by its conversion to the target β-ketonitrile.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a strategy based on the acylation of a nitrile anion. The β-ketonitrile functionality can be disconnected at the C-C bond between the carbonyl carbon and the α-carbon of the nitrile group. This leads back to an activated form of 3,3-difluorocyclobutane carboxylic acid and an acetonitrile anion equivalent.

This analysis informs a three-part synthetic strategy:

-

Part 1: A practical, multi-gram synthesis of the key precursor, 3,3-difluorocyclobutane carboxylic acid.

-

Part 2: Conversion of the carboxylic acid into a suitable electrophile, specifically an ethyl ester, for the subsequent acylation reaction.

-

Part 3: Acylation of the acetonitrile anion with the ethyl ester to furnish the final product, 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile.

Part 1: Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid

A straightforward and scalable three-step synthesis starting from commercially available 3-methylenecyclobutane carbonitrile has been reported and proven effective for preparing multi-gram quantities of the required carboxylic acid precursor.[1][8][9]

Step 1.1: Oxidation to 3-Oxocyclobutane Carbonitrile

The initial step involves the oxidative cleavage of the exocyclic double bond of 3-methylenecyclobutane carbonitrile. While ozonolysis is a common method for such transformations, using a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (NaIO₄) as the stoichiometric oxidant is an efficient and often more practical alternative.[1]

-

Causality: Ruthenium tetroxide (RuO₄), generated in situ from RuCl₃ and NaIO₄, is a powerful oxidizing agent that cleaves the alkene to form a ketone. The use of a biphasic solvent system (e.g., H₂O/MeCN/CH₂Cl₂) facilitates both the oxidation and the extraction of the product.

Step 1.2: Deoxofluorination to 3,3-Difluorocyclobutane Carbonitrile

The ketone is then converted to the geminal difluoride using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST, Et₂NSF₃) is a common and effective reagent for this transformation, replacing the carbonyl oxygen with two fluorine atoms.

-

Expertise & Trustworthiness: This reaction must be performed under anhydrous conditions, as DAST reacts violently with water. The reaction is typically run at 0 °C and allowed to warm to room temperature to control the initial exothermic reaction and ensure complete conversion.[1] A slow, careful quench into an ice-cold saturated aqueous solution of sodium bicarbonate is critical to neutralize the acidic byproducts safely. The crude product from this step is often of sufficient purity to be carried forward without chromatographic purification, which is advantageous for scalability.[1]

Step 1.3: Hydrolysis to 3,3-Difluorocyclobutane Carboxylic Acid

The final step is the hydrolysis of the nitrile to a carboxylic acid. A mixture of sodium hydroxide in methanol and water is used.

-

Causality: The reaction is held at room temperature for an extended period (48-72 hours) to first hydrolyze the nitrile to the intermediate carboxamide.[1][8] Attempting to accelerate this process by immediate heating can lead to a mixture of undesired byproducts.[8] Once the amide is formed, gentle heating (e.g., to 60 °C) drives the final hydrolysis to the carboxylate salt. Subsequent acidification yields the desired 3,3-difluorocyclobutane carboxylic acid.

Quantitative Data Summary for Precursor Synthesis

| Step | Product | Starting Material | Key Reagents | Typical Yield | Reference |

| 1.1 | 3-Oxocyclobutane Carbonitrile | 3-Methylenecyclobutane Carbonitrile | cat. RuCl₃, NaIO₄ | 76% | [8] |

| 1.2 | 3,3-Difluorocyclobutane Carbonitrile | 3-Oxocyclobutane Carbonitrile | Et₂NSF₃ (DAST) | Quantitative (crude) | [1] |

| 1.3 | 3,3-Difluorocyclobutane Carboxylic Acid | 3,3-Difluorocyclobutane Carbonitrile | NaOH, H₂O/MeOH | 80% (from ketone) | [1] |

Part 2 & 3: Esterification and Acetonitrile Acylation

With the key carboxylic acid precursor in hand, the final stage is its conversion to the target β-ketonitrile. This involves a two-step sequence: esterification of the acid followed by a base-mediated condensation with acetonitrile.

Step 2.1: Esterification to Ethyl 3,3-Difluorocyclobutanecarboxylate

A standard Fischer esterification provides a straightforward method to convert the carboxylic acid to its ethyl ester, which is a suitable substrate for the subsequent acylation.

-

Expertise & Trustworthiness: The reaction is driven to completion by using an excess of ethanol, which acts as both solvent and reagent, and a catalytic amount of a strong acid like sulfuric acid. The removal of water, a byproduct of the reaction, for example by using a Dean-Stark apparatus, can further increase the yield, although for many substrates simply refluxing in excess alcohol with an acid catalyst is sufficient.

Step 2.2: Acylation of Acetonitrile to yield 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile

The synthesis of β-ketonitriles via the acylation of the acetonitrile anion with an ester is a well-established transformation.[6] This reaction typically employs a strong, non-nucleophilic base to deprotonate acetonitrile, generating the nucleophile that then attacks the ester's carbonyl group.

-

Causality: Potassium tert-butoxide (KOt-Bu) is an inexpensive and effective base for this purpose.[6] Two equivalents of the base (and acetonitrile) are theoretically required because the resulting β-ketonitrile product is more acidic than the starting acetonitrile, and the second equivalent of base is consumed by deprotonating the product. The reaction is performed in an anhydrous ethereal solvent like THF at ambient or slightly elevated temperatures. An acidic workup is required to protonate the enolate of the product and isolate the neutral β-ketonitrile.

Detailed Experimental Protocols

Caution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid[1][10]

-

Oxidation: To a solution of 3-methylenecyclobutane carbonitrile (1.0 eq) in a 2:2:1 mixture of acetonitrile, dichloromethane, and water, add sodium periodate (NaIO₄, 4.0 eq). Cool the mixture to 5 °C in an ice bath. Add ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.01 eq) portion-wise, maintaining the temperature below 20 °C. Stir the reaction mixture for 4 hours, allowing it to warm to room temperature. Dilute with water and extract with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3-oxocyclobutane carbonitrile as a solid.

-

Fluorination: Under a nitrogen atmosphere, dissolve the 3-oxocyclobutane carbonitrile (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C. Add diethylaminosulfur trifluoride (DAST, 2.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 18 hours. Monitor by TLC for the consumption of starting material. Slowly and carefully pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over MgSO₄, filter, and carefully remove the solvent under reduced pressure to afford crude 3,3-difluorocyclobutane carbonitrile as an oil.

-

Hydrolysis: To a solution of the crude 3,3-difluorocyclobutane carbonitrile (1.0 eq) in methanol, add sodium hydroxide (NaOH, 1.2 eq) pellets followed by water. Stir the resulting mixture at room temperature for 72 hours. Warm the mixture to 60 °C and stir for an additional 3-4 hours. Cool to room temperature and evaporate the solvent under reduced pressure. Dissolve the residue in water and acidify to pH 1 with concentrated hydrochloric acid (HCl). Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo to yield 3,3-difluorocyclobutane carboxylic acid.

Protocol 2: Synthesis of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile

-

Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve 3,3-difluorocyclobutane carboxylic acid (1.0 eq) in an excess of absolute ethanol (approx. 10-20 volumes). Add concentrated sulfuric acid (H₂SO₄, ~5 mol%) as a catalyst. Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC. After cooling, neutralize the mixture with a saturated NaHCO₃ solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain ethyl 3,3-difluorocyclobutanecarboxylate. Purify by distillation or chromatography if necessary.

-

Acylation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Add potassium tert-butoxide (KOt-Bu, 2.2 eq) followed by anhydrous acetonitrile (CH₃CN, 2.5 eq). Stir the suspension at room temperature for 30 minutes. Add a solution of ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise to the mixture. Stir the reaction at room temperature for 12-18 hours. Quench the reaction by slowly adding it to a cold (0 °C) aqueous solution of 1N HCl, adjusting the pH to ~3-4. Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and then with brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile.

References

-

Fray, M. J., Elend, D., & Fengas, D. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657–662. [Link]

-

Taylor & Francis Online. (2006). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5). [Link]

-

Chem-Impex. 3,3-Difluorocyclobutanecarboxylic acid. [Link]

-

Mykhailiuk, P. K., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2894–2902. [Link]

-

Dallmann, A., et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. [Link]

- Google Patents. (2015).

-

Mykhailiuk, P. K., et al. (2018). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Synthesis, 50(15), 2991-2998. [Link]

-

Shen, Q., et al. (2007). SmCl3-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds and Malononitrile. Organic Letters, 9(22), 4491–4494. [Link]

-

Ark Pharma Scientific Limited. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | CAS:1234616-26-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 6. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

A Technical Guide to the Physicochemical Properties of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile for Drug Discovery Professionals

Section 1: Introduction & Strategic Importance

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design. The gem-difluoro group, in particular, offers a powerful tool to modulate electronic properties, membrane permeability, and metabolic stability. 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile emerges as a significant building block in this context. Its structure combines a bioisosteric difluorocyclobutyl ring—known to enhance metabolic stability—with a reactive β-ketonitrile system, a versatile synthon for constructing complex heterocyclic scaffolds.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core physicochemical properties of this compound, moving beyond mere data presentation to explain the causality behind experimental choices. The protocols described herein are designed as self-validating systems, ensuring that practitioners can confidently assess this molecule's suitability for their discovery programs. The insights provided are intended to bridge the gap between a compound's structural attributes and its potential behavior in a physiological system, a critical consideration in the journey from hit-to-lead and beyond. The parent structure, 3-oxopropanenitrile, is a key component in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors, underscoring the pharmaceutical relevance of this molecular class.[1]

Section 2: Core Molecular Identifiers

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The following table summarizes the key identifiers for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | [2] |

| Synonyms | 3-(3,3-Difluoro-cyclobutyl)-3-oxo-propionitrile | [3] |

| CAS Number | 1234616-26-2 | [3][4][5] |

| Molecular Formula | C₇H₇F₂NO | [3][4][6] |

| Molecular Weight | 159.13 g/mol | [2][3][4][7] |

| SMILES | FC1(F)CC(C1)C(=O)CC#N | |

| InChI | InChI=1S/C7H7F2NO/c8-7(9)3-5(4-7)6(11)1-2-10/h5H,1,3-4H2 | [3] |

Chemical Structure and Key Functional Groups:

The molecule consists of a four-membered cyclobutane ring geminally difluorinated at the 3-position. This ring is attached to a propanenitrile chain at the 1-position, which features a ketone at the 3-position (carbonyl group, C=O) and a nitrile group (-C≡N) at the 1-position. The presence of the ketone and nitrile groups makes it a β-ketonitrile, providing multiple sites for synthetic elaboration. The difluorocyclobutyl group acts as a metabolically stable, lipophilic surrogate for other common functionalities.

Section 3: Key Physicochemical Parameters: A Deep Dive

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. This section details the theoretical importance and experimental determination of four critical parameters: aqueous solubility, lipophilicity (LogP), acidity/basicity (pKa), and chemical stability.

Aqueous Solubility

A. Theoretical Background: Aqueous solubility is a master variable in drug discovery, directly influencing a compound's absorption, distribution, and bioavailability. Poor solubility is a leading cause of failure for drug candidates.[8] For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed. Therefore, accurate solubility measurement is essential for interpreting structure-activity relationships (SAR) and guiding lead optimization.[8] Two primary types of solubility are measured: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock), reflecting non-equilibrium conditions. Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for biopharmaceutical assessment.[9]

B. Known & Predicted Data: Specific experimental solubility data for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is not readily available in public literature. Determination via the following protocol is required.

C. Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the "shake-flask" method, a gold-standard approach to determine thermodynamic solubility, which measures the equilibrium between the dissolved and solid states of the compound.[9][10]

Step 1: Preparation of Media

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.[11]

-

Rationale: Using a buffer is critical as the solubility of ionizable compounds is pH-dependent. PBS maintains a constant pH and is isotonic, making the data relevant to human physiology.[9][11]

Step 2: Sample Preparation

-

Add an excess of solid 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile to a known volume of the PBS (pH 7.4) in a sealed glass vial. "Excess" is confirmed by the visible presence of undissolved solid material.[10]

-

Rationale: Starting with an excess of solid ensures that the resulting solution will be saturated, which is the definition of thermodynamic equilibrium solubility.[9]

Step 3: Equilibration

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) on a shaker or rotator for 24 to 48 hours.

-

Rationale: This extended agitation period is necessary to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.[10] Shorter incubation times may only yield kinetic or apparent solubility values.

Step 4: Sample Separation

-

After equilibration, allow the vial to stand, letting the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm PVDF filter to remove all undissolved particulates.

-

Rationale: Meticulous separation is crucial. Any suspended microparticulates will artificially inflate the measured concentration, leading to erroneous results.[9]

Step 5: Quantification

-

Prepare a standard calibration curve of the compound at known concentrations in the same buffer.

-

Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

-

Rationale: HPLC-UV provides high sensitivity and specificity for quantifying the analyte, ensuring the accuracy of the final concentration measurement. A calibration curve is essential for converting the instrument response into a precise concentration value.

D. Visualization: Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (LogP)

A. Theoretical Background: Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the octanol-water partition coefficient (LogP).[12] This parameter is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[12] It influences membrane permeability, plasma protein binding, and volume of distribution. According to Lipinski's "Rule of 5," a LogP value below 5 is generally preferred for orally bioavailable drugs.[13] A LogP of 0 indicates equal partitioning, positive values indicate lipophilicity, and negative values indicate hydrophilicity.[12]

B. Known & Predicted Data: No experimental LogP value for this compound is publicly available. Computational prediction methods exist, but experimental validation is crucial.

C. Experimental Protocol: LogP Determination by RP-HPLC

While the shake-flask method is the traditional gold standard, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and material-sparing alternative that is well-suited for discovery settings.[14][15]

Step 1: System Preparation

-

Use a C18 reverse-phase HPLC column.

-

Prepare a series of mobile phases consisting of varying ratios of an aqueous buffer (e.g., phosphate buffer pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

-

Rationale: RP-HPLC separates compounds based on their hydrophobicity. The C18 stationary phase is nonpolar, and compounds with higher lipophilicity will interact more strongly and thus have longer retention times.

Step 2: Calibration

-

Select a set of standard compounds with well-established, literature-reported LogP values that span a relevant range (e.g., -1 to 5).

-

Inject each standard individually onto the column for each mobile phase composition and record its retention time (t_R).

-

Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Rationale: The standards create a calibration that links a compound's retention behavior to its known lipophilicity.

Step 3: Calculation of Capacity Factor (k') and log k'w

-

For each standard and mobile phase, calculate the capacity factor: k' = (t_R - t_0) / t_0.

-

Plot log k' versus the percentage of organic modifier for each standard.

-

Extrapolate this linear relationship to 100% aqueous mobile phase (0% organic) to determine the y-intercept, which is log k'w.

-

Rationale: The capacity factor normalizes the retention time. Extrapolating to a purely aqueous mobile phase (log k'w) provides a standardized measure of retention that is independent of the specific mobile phase composition used, correlating directly with lipophilicity.

Step 4: Sample Analysis & LogP Calculation

-

Dissolve the test compound, 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, in a suitable solvent and inject it under the same set of conditions.

-

Determine its log k'w value using the same extrapolation method.

-

Create a final calibration curve by plotting the known LogP values of the standards against their calculated log k'w values.

-

Use the linear regression equation from this plot and the log k'w of the test compound to calculate its LogP value.

-

Rationale: This final correlation establishes a direct mathematical relationship between the chromatographic behavior (log k'w) and the physicochemical property of interest (LogP).

D. Visualization: RP-HPLC LogP Determination Workflow

Caption: Workflow for LogP determination via RP-HPLC.

Acidity/Basicity (pKa)

A. Theoretical Background: The pKa is the pH at which a compound is 50% ionized and 50% neutral. It is fundamental to predicting a drug's behavior, as the ionization state affects solubility, permeability, receptor binding, and metabolic clearance. Most drugs are weak acids or bases.[10] For this molecule, two sites of potential acid/base activity exist: the α-hydrogens (protons on the carbon between the ketone and nitrile) and the lone pair of electrons on the nitrile nitrogen.

B. Known & Predicted Data:

-

α-Hydrogens: The hydrogens on the carbon adjacent to both the carbonyl and nitrile groups are expected to be weakly acidic. The pKa of α-hydrogens to a nitrile group is generally high, around 31, indicating very low acidity.[16] The adjacent ketone would increase this acidity, but it would still be expected to be a very weak acid, likely remaining neutral at physiological pH.

-

Nitrile Nitrogen: The nitrogen lone pair is held in an sp-hybridized orbital, making it very close to the nucleus and poorly accessible for protonation.[16] Consequently, nitriles are extremely weak bases. The pKa of a protonated nitrile is estimated to be around -10, meaning it will be exclusively in its neutral form in any physiological or standard laboratory environment.[16][17]

Based on this analysis, 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is expected to behave as a neutral compound under physiological conditions (pH 1-8).

C. Experimental Protocol: pKa Determination by Potentiometric Titration

This method is suitable for confirming the predicted neutral character of the compound.

Step 1: Sample Preparation

-

Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., water/methanol) if aqueous solubility is limited.

-

Rationale: An accurate starting concentration is essential for stoichiometric calculations. A co-solvent may be needed to achieve a high enough concentration for the titration.

Step 2: Titration Setup

-

Use a calibrated pH meter with an electrode suitable for the chosen solvent system.

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Use a micro-burette to add a standardized titrant (e.g., 0.1 M HCl for basic pKa, 0.1 M NaOH for acidic pKa).

Step 3: Titration Procedure

-

Slowly add small, precise volumes of titrant to the sample solution.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past any expected equivalence points.

Step 4: Data Analysis

-

Plot the measured pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

-

Rationale: If the compound has an ionizable group in the accessible pH range, the titration curve will show a clear inflection point. For this compound, it is predicted that no such inflection will be observed between pH 2 and 12, confirming its non-ionizable nature in this range.

Chemical Stability

A. Theoretical Background: Chemical stability testing is a regulatory requirement and a critical component of drug development.[18][19] It determines the shelf-life of a drug substance and informs on appropriate storage conditions.[20][21] Stability studies expose the compound to controlled environmental conditions, such as elevated temperature, humidity, and light, to assess its degradation over time.[20] These studies can be "accelerated," using harsh conditions to predict long-term stability, or "real-time" under recommended storage conditions.[21][22]

B. Known & Predicted Data:

-

Storage: Supplier data suggests storage at either 2-8°C or room temperature.[4] This discrepancy highlights the need for formal stability studies.

-

Predicted Stability: The β-ketonitrile moiety can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule to form a carboxylic acid and other products.[23] The difluorocyclobutyl group is generally considered highly stable.

C. Experimental Protocol: Accelerated Stability Study in Solution

This protocol provides a framework for assessing the compound's stability in solution under stressed conditions.

Step 1: Preparation of Stock Solutions

-

Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in different buffered aqueous solutions (e.g., pH 2, pH 7.4, pH 9) and in an organic solvent like acetonitrile.

-

Rationale: Testing at different pH values is crucial to identify susceptibility to acid- or base-catalyzed degradation. The organic solvent serves as a control for non-hydrolytic degradation.

Step 2: Incubation

-

Dispense aliquots of each solution into sealed vials.

-

Store the vials under controlled, stressed conditions. A common accelerated condition is 40°C with 75% relative humidity (if testing solid-state stability) or simply 40°C for solution studies.[21] Protect a parallel set of samples from light to assess photosensitivity.

-

Rationale: Elevated temperature accelerates the rate of chemical reactions, allowing for the observation of degradation within a shortened timeframe (e.g., weeks instead of months or years).[19][22]

Step 3: Time-Point Analysis

-

At specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove a vial from each condition.

-

Analyze the samples immediately using a stability-indicating HPLC method. This is an HPLC method capable of separating the parent compound from all potential degradation products.

-

Rationale: A stability-indicating method is essential to ensure that a decrease in the parent peak area is not masked by a co-eluting degradant.

Step 4: Data Evaluation

-

For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.

-

Identify and, if possible, characterize any major degradation products that appear.

-

Rationale: This quantitative analysis provides the degradation rate under stressed conditions, which helps in predicting the compound's shelf-life and identifying potential liabilities.

D. Visualization: Logic of Pharmaceutical Stability Testing

Caption: Relationship between stress factors, study types, and outcomes.

Section 4: Summary of Physicochemical Properties

| Property | Value / Expected Behavior | Method of Determination | Importance in Drug Discovery |

| Molecular Weight | 159.13 g/mol [2] | Mass Spectrometry | Affects diffusion, fits within "Rule of 5" |

| Aqueous Solubility | Data not available; requires experimental determination | Shake-Flask with HPLC-UV | Governs absorption and bioavailability |

| Lipophilicity (LogP) | Data not available; requires experimental determination | RP-HPLC or Shake-Flask | Influences permeability, metabolism, distribution |

| Density (Predicted) | 1.24 ± 0.1 g/cm³[6] | N/A (Computational) | Useful for formulation and process chemistry |

| pKa | Predicted to be neutral in pH 1-12 range[16][17] | Potentiometric Titration | Determines ionization state, affecting solubility & permeability |

| Chemical Stability | Requires experimental determination | Accelerated Stability Studies (HPLC) | Determines shelf-life and storage requirements |

Section 5: Handling and Storage

Based on available supplier information, there are slight variations in storage recommendations.

-

Recommendation 1: Store at 2-8°C.

-

Recommendation 2: Store at room temperature.[4]

Consolidated Guidance: For long-term storage and to minimize the risk of degradation, it is prudent to store the compound in a tightly sealed container at 2-8°C , protected from light and moisture. For routine laboratory use, short-term storage at room temperature is likely acceptable, but this should be confirmed by in-house stability studies as outlined in Section 3.4.

Section 6: Conclusion

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a promising building block for drug discovery, offering the potential for enhanced metabolic stability through its difluorinated ring system. Its physicochemical profile is characterized by a low molecular weight and an expected neutral charge across the physiological pH range. However, key experimental data for aqueous solubility and lipophilicity are currently lacking and must be determined to fully assess its drug-like properties. The protocols detailed in this guide provide a robust framework for obtaining this critical information. A thorough understanding and experimental validation of these properties are paramount for any research team aiming to successfully incorporate this valuable synthon into their drug development pipeline.

Section 7: References

-

Stability testing (pharmaceutical) - Wikipedia. ([Link])

-

The Role of Stability Testing in Pharmaceutical Research - Moravek. ([Link])

-

Stability testing overview for Pharmaceutical products - GMP SOP. ([Link])

-

3-(3, 3-difluorocyclobutyl)-3-oxopropanenitrile, min 97%, 500 mg - CP Lab Safety. ([Link])

-

3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile - Ark Pharma Scientific Limited. ([Link])

-

Stability Testing of Pharmaceutical Products. ([Link])

-

Stability Testing of Pharmaceutical Products - TCA Lab / Alfa Chemistry. ([Link])

-

3-(3,3-Difluoro-cyclobutyl)-3-oxo-propionitrile - D1711 - ChemBK. ([Link])

-

CAS NO. 1234616-26-2 | 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | Catalog BD-A639840 | Arctom. ([Link])

-

3-(3-Fluorocyclobutyl)-3-oxo-propanenitrile | C7H8FNO | CID 126743011 - PubChem. ([Link])

-

LogP—Making Sense of the Value - ACD/Labs. ([Link])

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. ([Link])

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. ([Link])

-

US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents. ()

-

Acidity-basicity of nitriles. ([Link])

-

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | C7H7F2NO | CID 72207271 - PubChem. ([Link])

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. ([Link])

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ([Link])

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. ([Link])

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. ([Link])

-

Substrate Binding Preferences and pKa Determinations of a Nitrile Hydratase Model Complex: Variable Solvent Coordination to [(bm - e-Publications@Marquette. (https://epublications.marquette.edu/cgi/viewcontent.cgi?article=1043&context=chem_fac)

-

Substrate binding preferences and pka determinations of a nitrile hydratase model complex: variable solvent coordination to [(bmmp-TASN)Fe]OTf - PubMed. ([Link])

-

Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF - ResearchGate. ([Link])

-

11.3 pKa nitro -10.1 nitrile ketone -7.2 thiol -6.8 phenol ester -6.5 carboxylic. ([Link])

-

4-(3,3-Difluorocyclobutyl)-3-oxo-butanenitrile | C8H9F2NO | CID - PubChem. ([Link])

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. ([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | C7H7F2NO | CID 72207271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | CAS:1234616-26-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. arctomsci.com [arctomsci.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. lifechemicals.com [lifechemicals.com]

- 12. acdlabs.com [acdlabs.com]

- 13. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 16. Acidity-basicity of nitriles [qorganica.es]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]

- 19. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 20. moravek.com [moravek.com]

- 21. gmpsop.com [gmpsop.com]

- 22. japsonline.com [japsonline.com]

- 23. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

Unraveling the Enigma: A Technical Guide to the Mechanistic Interrogation of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile

Abstract

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a structurally intriguing synthetic compound available to the scientific community as a research chemical.[1][2][3] While its precise biological role and mechanism of action remain uncharacterized in publicly accessible literature, its constituent moieties—a gem-difluorinated cyclobutyl ring and a reactive β-ketonitrile group—suggest a high potential for specific and potent bioactivity. This technical guide presents a strategic framework for the systematic elucidation of its mechanism of action. We will dissect the molecule's structural attributes, propose a plausible, testable hypothetical mechanism centered on covalent enzyme inhibition, and provide a comprehensive, step-by-step experimental roadmap for its validation. This document is intended for researchers in drug discovery and chemical biology aiming to pioneer the investigation of this novel chemical entity.

Introduction: Deconstructing a Molecule of Untapped Potential

The quest for novel therapeutic agents frequently begins with unique chemical scaffolds that offer new possibilities for interacting with biological targets. 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile emerges as such a candidate. A survey of scientific and commercial databases confirms its existence and availability for research purposes.[1][2][3] However, a conspicuous absence of published biological data necessitates a foundational, mechanism-driven investigation.

Our analysis begins with the molecule's two key structural features:

-

The gem-Difluorocyclobutyl Moiety: The incorporation of fluorine is a well-established strategy in modern drug discovery.[4] The gem-difluoro group, in particular, is known to enhance metabolic stability by preventing enzymatic hydroxylation at the fluorinated carbon.[5] Furthermore, the fluorine atoms can modulate the acidity of adjacent protons and engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity. The cyclobutyl ring itself provides a rigid, three-dimensional scaffold that can orient the pharmacophoric elements in a defined spatial arrangement.

-

The β-Ketonitrile Group: This functional group is a versatile chemical entity with a rich history in the synthesis of biologically active compounds, including anticancer, anti-inflammatory, and antimalarial agents.[6][7] The electrophilic nature of the ketone and the nucleophilic potential of the nitrile-stabilized carbanion offer multiple avenues for interaction with biological macromolecules.[8] The β-ketonitrile moiety is a known precursor for the synthesis of various heterocyclic compounds with established pharmacological relevance.

Given these features, we hypothesize that 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile may act as an enzyme inhibitor. The following sections will outline a comprehensive strategy to explore this hypothesis.

A Proposed Hypothetical Mechanism of Action: Covalent Inhibition of Cysteine Proteases

Based on the reactivity of the β-ketonitrile moiety, a plausible mechanism of action for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is the covalent inhibition of enzymes, particularly those with a nucleophilic residue in their active site, such as cysteine proteases.

In this proposed mechanism, the catalytic cysteine residue of the target enzyme would initiate a nucleophilic attack on the carbonyl carbon of the β-ketonitrile. This would form a tetrahedral intermediate that could then be stabilized through a series of steps, ultimately leading to the formation of a stable, covalent adduct and inactivation of the enzyme. The difluorocyclobutyl group would serve to orient the molecule within the active site, potentially through hydrophobic or other non-covalent interactions, thereby enhancing the specificity and efficiency of the covalent modification.

Caption: Proposed covalent inhibition mechanism.

A Strategic Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the proposed mechanism and identify the molecular target(s) of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, we propose a multi-phased experimental approach.

Caption: High-level experimental workflow.

Phase 1: Phenotypic Screening and Initial Target Class Identification

The initial step is to ascertain the biological activity of the compound through broad phenotypic screening and to narrow down the potential class of targets.

Protocol 1: Cell-Based Phenotypic Screening

-

Cell Line Selection: Utilize a panel of diverse human cancer cell lines (e.g., representing different tissue origins and genetic backgrounds) to identify potential anti-proliferative activity.

-

Assay: Employ a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, to determine the half-maximal inhibitory concentration (IC50) of the compound in each cell line after a 72-hour incubation period.

-

Data Analysis: A potent and selective anti-proliferative profile in certain cell lines would warrant further investigation.

Protocol 2: Broad Spectrum Enzyme Inhibition Profiling

-

Assay Panel: Screen the compound against a commercially available panel of enzymes, focusing on proteases, kinases, and other enzyme classes known to be targeted by covalent inhibitors.

-

Assay Format: Utilize fluorescence- or luminescence-based assays to measure enzyme activity in the presence of varying concentrations of the compound.

-

Data Analysis: Potent inhibition of a specific enzyme or enzyme family will provide the first direct evidence of a molecular target.

Phase 2: Target Identification and Validation

Once a biological effect is confirmed, the next crucial step is to identify the specific molecular target(s).

Protocol 3: Activity-Based Protein Profiling (ABPP)

-

Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile to serve as a chemical probe.

-

Cell Lysate Labeling: Incubate the probe with cell lysates from a responsive cell line to allow for covalent labeling of target proteins.

-

Click Chemistry: Ligate a reporter tag (e.g., biotin or a fluorescent dye) to the probe-labeled proteins via click chemistry.

-

Enrichment and Identification: Enrich the biotin-tagged proteins using streptavidin beads, followed by on-bead digestion and identification by mass spectrometry (LC-MS/MS).

-

Data Analysis: Candidate target proteins will be identified by their selective enrichment in the probe-treated sample compared to controls.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.

-

Procedure: Treat intact cells with the compound, followed by heating to various temperatures. Soluble protein fractions are then analyzed by Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting temperature of a specific protein in the presence of the compound indicates direct binding.

Phase 3: Biochemical and Biophysical Characterization

With a validated target in hand, the final phase involves a detailed characterization of the inhibitor-target interaction.

Protocol 5: Recombinant Protein Expression and Enzyme Kinetics

-

Protein Expression and Purification: Clone, express, and purify the identified target protein.

-

Enzyme Kinetics: Perform detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible) and the inhibition constants (Ki, kinact/KI).

-

Data Analysis: These studies will provide quantitative measures of the inhibitor's potency and mechanism.

Protocol 6: Intact Protein Mass Spectrometry

-

Assay: Incubate the purified target protein with the compound and analyze the mixture using high-resolution mass spectrometry.

-

Data Analysis: An increase in the mass of the protein corresponding to the molecular weight of the inhibitor will confirm covalent adduct formation. Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residue that has been modified.

Data Presentation and Interpretation

All quantitative data should be meticulously organized for clear interpretation and comparison.

| Experiment | Key Parameters | Expected Outcome |

| Phenotypic Screening | IC50 values across a cell line panel | Identification of sensitive cell lines and a preliminary therapeutic window. |

| Enzyme Profiling | Percent inhibition at a fixed concentration | Identification of a specific enzyme or enzyme family as a potential target. |

| ABPP | Enriched proteins identified by LC-MS/MS | A list of candidate target proteins that are covalently modified by the compound. |

| CETSA | Thermal shift (ΔTm) for identified proteins | Confirmation of target engagement in a cellular context. |

| Enzyme Kinetics | Ki, kinact/KI | Quantitative assessment of inhibitor potency and determination of the mode of inhibition. |

| Intact Protein MS | Mass shift of the target protein | Unambiguous confirmation of covalent modification and identification of the modified residue. |

Conclusion and Future Directions

The structured approach outlined in this guide provides a robust framework for the comprehensive elucidation of the mechanism of action of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. By systematically progressing from broad phenotypic screening to detailed biochemical characterization, researchers can confidently identify and validate its molecular target(s) and mode of action. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel chemical entity and will guide future lead optimization efforts. The presence of the difluorocyclobutyl moiety suggests that this compound may possess favorable drug-like properties, making it a compelling candidate for further investigation in the field of drug discovery.

References

- Further examples of difluorcyclopropanes in modern drug discovery.

- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry.

- A possible mechanism for the formation of β‐ketonitrile 2 a.

- Difluorocyclopropanes for drug discovery. Enamine.

- Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.

- Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed.

- Fluorine in drug discovery: Role, design and case studies.

- 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. ChemShuttle.

- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.

- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.

- Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery | Request PDF.

- 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. Ark Pharma Scientific Limited.

- 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. BLDpharm.

- 3-(3, 3-difluorocyclobutyl)-3-oxopropanenitrile, min 97%, 500 mg. CP Lab Safety.

- Methyl 3-(3,3-difluorocyclobutyl)

- Synthesis and Biological Activity of 25-Methoxy-, 25-Fluoro-, and 25-Azabrassinolide and 25-Fluorocastasterone: Surprising Effects of Heteroatom Substituents

- Biological Activities of N

- Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed.

Sources

- 1. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | CAS:1234616-26-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the novel building block, 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the rationale behind experimental choices and the interpretation of spectral features, providing actionable insights for its application in organic synthesis.

Introduction

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a fluorinated compound that holds significant promise as a versatile building block in medicinal chemistry. Its unique structure, featuring a difluorocyclobutyl moiety, a ketone, and a nitrile group, offers multiple avenues for synthetic modification. The incorporation of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates.[1] Accurate spectroscopic characterization is paramount for confirming the structure and purity of this compound, ensuring the reliability of subsequent synthetic transformations. This guide provides a comprehensive overview of the expected spectroscopic data for this compound.

Molecular Structure and Key Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇F₂NO | [2][3][4] |

| Molecular Weight | 159.13 g/mol | [2][4][5] |

| CAS Number | 1234616-26-2 | [2][4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[6]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts (δ) and multiplicities for 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 | Triplet | 1H | CH |

| ~ 3.6 | Singlet | 2H | CH₂ |

| ~ 2.9 - 3.1 | Multiplet | 4H | CH₂ (cyclobutyl) |

Interpretation: The proton NMR spectrum is expected to show a downfield triplet corresponding to the methine proton adjacent to the ketone. The methylene protons between the ketone and nitrile groups are expected to appear as a singlet. The four protons on the cyclobutyl ring will likely appear as a complex multiplet due to coupling with each other and the fluorine atoms.

Predicted ¹³C NMR Spectral Data

The predicted carbon NMR chemical shifts are presented below.

| Chemical Shift (ppm) | Assignment |

| ~ 200 | C=O |

| ~ 115 | CN |

| ~ 90 (triplet) | CF₂ |

| ~ 50 | CH |

| ~ 35 (triplet) | CH₂ (cyclobutyl) |

| ~ 25 | CH₂ |

Interpretation: The carbonyl carbon is expected to be the most downfield signal. The nitrile carbon will also be in the downfield region. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling. The remaining aliphatic carbons will be in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile will be characterized by the stretching vibrations of the nitrile and carbonyl groups.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2250 | Medium | C≡N stretch |

| ~ 1720 | Strong | C=O stretch |

| ~ 1100-1300 | Strong | C-F stretch |

| ~ 2850-3000 | Medium | C-H stretch |

Interpretation: The most prominent peaks in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch and the medium intensity peak from the nitrile (C≡N) stretch.[7] The C-F stretches will also give rise to strong absorptions in the fingerprint region. The presence of these characteristic peaks provides strong evidence for the structure of the molecule.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: MS Data Acquisition

For a relatively small and potentially volatile molecule like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.[9]

-

Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system.

-

GC Conditions:

-

Injector temperature: 250 °C

-

Oven program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

-

Carrier gas: Helium

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass analyzer: Quadrupole or Ion Trap.

-

Scan range: m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Sources

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | CAS:1234616-26-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | C7H7F2NO | CID 72207271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 6. eurisotop.com [eurisotop.com]

- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, a fluorinated compound of interest in organic synthesis and drug discovery. Lacking extensive documentation of its solubility profile in scientific literature, this document serves as a foundational resource, offering a theoretical framework for predicting solubility based on molecular structure and detailing robust experimental protocols for its quantitative determination. By synthesizing principles of physical organic chemistry with practical laboratory methods, this guide equips researchers with the necessary tools to effectively utilize this compound in a variety of solvent systems.

Introduction: The Significance of Solubility in a Research Context

The solubility of a compound is a critical physicochemical property that dictates its utility in a multitude of applications, from reaction kinetics and purification to formulation and bioavailability in drug development.[1] For a novel building block like 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, understanding its behavior in various organic solvents is paramount for its effective integration into synthetic and medicinal chemistry workflows. The presence of a difluorinated cyclobutyl ring, a ketone, and a nitrile group imparts a unique electronic and steric profile that influences its interactions with solvent molecules. This guide will first deconstruct the molecular features of the title compound to predict its solubility and then provide a detailed experimental framework for empirical validation.

Molecular Structure Analysis and Predicted Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that substances with similar polarities and intermolecular forces are more likely to be miscible.[2] An analysis of the molecular structure of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile provides insight into its expected solubility.

Key Structural Features:

-

Molecular Formula: C7H7F2NO[3]

-

Molecular Weight: 159.13 g/mol [3]

-

Polar Moieties: The molecule possesses a ketone (C=O) and a nitrile (C≡N) group, both of which are polar and can act as hydrogen bond acceptors.

-

Fluorinated Cyclobutyl Ring: The two fluorine atoms on the cyclobutyl ring are highly electronegative, creating a localized dipole. However, the overall contribution to polarity is complex and depends on the molecule's conformation.

-

Hydrocarbon Backbone: The cyclobutyl ring and the ethyl chain provide a nonpolar character to the molecule.

Predicted Solubility Profile:

Based on this structure, 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is expected to be a moderately polar compound.

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile, which can engage in dipole-dipole interactions with the ketone and nitrile groups.

-

Moderate to High Solubility: Expected in polar protic solvents like ethanol and methanol, where the solvent's hydroxyl group can hydrogen bond with the oxygen of the ketone and the nitrogen of the nitrile.

-

Low to Moderate Solubility: In nonpolar solvents such as toluene and hexanes, solubility is likely to be limited due to the significant polarity of the functional groups.

The following diagram illustrates the relationship between the molecular structure and its predicted solubility.

Sources

A Comprehensive Technical Guide to the Thermal Stability of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile

Abstract: 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a novel building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by its gem-difluorocyclobutyl moiety. As this compound sees increasing use in drug discovery and development pipelines, a thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and process scale-up. This technical guide provides a comprehensive framework for evaluating the thermal hazards associated with 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. In the absence of direct published data for this specific molecule, this document synthesizes established principles of physical organic chemistry with industry-standard analytical methodologies to present a predictive analysis. We detail the requisite experimental protocols, interpret plausible data sets, propose potential decomposition mechanisms, and establish robust safety guidelines for researchers, scientists, and drug development professionals.

Introduction and Structural Considerations

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (CAS No. 1234616-26-2) is a bifunctional molecule featuring a reactive β-ketonitrile system and a strained, fluorinated four-membered ring.[1][2][3][4][5] The incorporation of the gem-difluoro motif is a modern strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability.[4][6][7][8] However, the combination of these structural elements—an energetic nitrile group, a labile keto-methylene, and a strained cyclobutane ring—necessitates a rigorous evaluation of the compound's thermal behavior.

The stability of this molecule is governed by a delicate interplay of competing factors:

-

Ring Strain: The cyclobutane ring possesses significant inherent strain, predisposing it to ring-opening reactions, particularly at elevated temperatures.[9][10]

-

Fluorine Substitution: The gem-difluoro group can exert a stabilizing effect by strengthening adjacent C-C bonds, yet it also polarizes the molecule and can influence decomposition pathways.[10][11] Perfluorination is known to increase the activation energy for thermolysis in cyclobutanes.[10]

-

β-Ketonitrile Moiety: This functional group is susceptible to various transformations, including hydrolysis and, if a carboxylic acid intermediate is formed, subsequent decarboxylation.[1][12][13][14]

Given these considerations, a multi-technique analytical approach is essential to fully characterize the thermal risks. Commercial suppliers often recommend refrigerated storage (2-8 °C), suggesting a recognized potential for thermal sensitivity.[1]

Analytical Framework for Thermal Stability Assessment

A robust assessment of thermal stability integrates data from multiple analytical techniques to build a complete safety profile. The three pillars of this assessment are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the frontline tool for screening thermal hazards. It measures the heat flow into or out of a sample as a function of temperature, allowing for the rapid identification of exothermic (heat-releasing) decomposition events.[15][16][17] An exothermic event signals a potential for a runaway reaction, and the onset temperature of this exotherm is a critical initial safety parameter.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-3 mg of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile into a high-pressure gold-plated stainless steel crucible. The use of a high-pressure crucible is critical to contain any pressure generated during decomposition and prevent the energy release from being underestimated due to evaporation.

-

Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 350 °C) at a linear heating rate of 10 °C/min.

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate: 50 mL/min) to prevent oxidative decomposition.

-

Data Analysis: Analyze the resulting thermogram to identify the melting point (endotherm) and any exothermic events, determining the onset temperature (Tonset), peak temperature (Tpeak), and enthalpy of decomposition (ΔHd).

Hypothetical Data & Interpretation: The following table summarizes plausible results from a DSC analysis, which would indicate significant decomposition energy.

| Parameter | Hypothetical Value | Interpretation |

| Melting Point (Tm) | 85 °C | Onset of phase change from solid to liquid. |

| Decomposition Onset (Tonset) | 175 °C | Temperature at which significant exothermic activity begins. |

| Decomposition Peak (Tpeak) | 190 °C | Temperature of maximum heat release rate. |

| Enthalpy of Decomposition (ΔHd) | -450 J/g | A substantial energy release, indicating a significant thermal hazard. |

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA complements DSC by measuring changes in sample mass as a function of temperature.[14][18][19][20][21] This helps to distinguish between simple phase transitions (like boiling, with mass loss) and decomposition (which may or may not involve mass loss, depending on the volatility of the products). When correlated with DSC data, TGA can help elucidate the nature of the observed thermal events.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an open ceramic or platinum pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program: Heat the sample from ambient temperature to 350 °C at a heating rate of 10 °C/min.

-

Atmosphere: Use a nitrogen atmosphere (50 mL/min) to prevent oxidation.

-

Data Analysis: Correlate the percentage of mass loss with the temperatures of exothermic events observed in the DSC analysis.

Hypothetical Data & Interpretation: A significant mass loss coinciding with the DSC exotherm confirms that the event is a decomposition reaction producing volatile products.

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 25 - 170 | < 1% | Sample is stable with negligible mass loss before decomposition. |

| 170 - 220 | ~65% | Major mass loss occurs, coinciding with the DSC exotherm, indicating decomposition into volatile fragments. |

| > 220 | ~35% (Residue) | A non-volatile residue (e.g., polymer) remains. |

Accelerating Rate Calorimetry (ARC)

Expertise & Experience: ARC is the gold standard for assessing thermal runaway potential.[22][23][24] It simulates a worst-case adiabatic scenario (zero heat loss to the environment), which mimics conditions in a large, poorly-mixed reactor.[23] The ARC test provides critical process safety data, including the onset of self-heating and the Time to Maximum Rate (TMR), which is essential for designing emergency relief systems and establishing safe operating limits.[22][24]

Experimental Protocol: ARC Analysis

-

Sample Preparation: Load a precisely known quantity (e.g., 3-5 g) of the sample into a robust, spherical titanium or stainless steel bomb.

-

Instrument Setup: Place the bomb in the ARC calorimeter chamber.

-

Thermal Program (Heat-Wait-Search):

-

Heat: The system heats the sample in small increments (e.g., 5 °C).

-

Wait: The system holds the temperature and waits for thermal equilibrium.

-

Search: The system monitors for any self-heating (exothermic activity) at a rate greater than a set sensitivity (e.g., 0.02 °C/min).

-

-

Adiabatic Following: If self-heating is detected, the calorimeter switches to adiabatic mode, matching the chamber temperature to the sample temperature to prevent heat loss. The instrument records the temperature and pressure rise as a function of time until the reaction is complete.

-

Data Analysis: Determine the onset temperature of self-heating, TMR, adiabatic temperature rise (ΔTad), and maximum pressure.

Hypothetical Data & Interpretation: This data is critical for defining safe processing temperatures and understanding the violence of a potential runaway reaction.

| Parameter | Hypothetical Value | Interpretation |

| Onset of Self-Heating | 155 °C | The temperature at which the reaction can self-accelerate under adiabatic conditions. This is lower than the DSC onset due to the higher sensitivity of ARC. |

| Time to Maximum Rate (TMR) from Onset | 45 minutes | The time it would take for a runaway reaction to reach its maximum velocity after crossing the onset temperature. |

| Adiabatic Temperature Rise (ΔTad) | 210 °C | The total temperature increase if all the reaction energy is contained within the sample. |

| Maximum Pressure | > 500 psig | Indicates significant gas generation, posing a rupture hazard. |

Plausible Thermal Decomposition Pathways

Based on the structure of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile and fundamental chemical principles, several decomposition pathways can be postulated. The actual mechanism may be a combination of these routes, with the dominant pathway dependent on temperature and environmental conditions.

-

Retro-[2+2] Cycloaddition: This is a common thermal decomposition pathway for cyclobutane rings.[16][17][25] The ring could cleave to release 1,1-difluoroethene (a flammable gas) and 3-oxo-propenenitrile (a reactive ketene equivalent). This pathway would account for significant gas generation.

-

Hydrolysis and Decarboxylation: In the presence of trace amounts of water (even atmospheric moisture), the nitrile group can undergo hydrolysis at elevated temperatures to form a carboxylic acid.[1][12][26] The resulting intermediate, a β-keto acid, is notoriously unstable and would readily undergo decarboxylation to lose CO2 and form 1-(3,3-difluorocyclobutyl)ethan-1-one.[13][14][19][22][24]

-

Radical Decomposition: At higher temperatures, homolytic cleavage of C-C or C-F bonds could initiate complex radical chain reactions, leading to a wide array of smaller, potentially toxic fluorinated and non-fluorinated fragments, as well as polymeric residue. The thermal decomposition of polyacrylonitrile, for instance, is known to produce hydrogen cyanide and other toxic nitriles.[27]

Safety, Handling, and Hazard Mitigation

A proactive approach to safety is essential when working with compounds of unknown or potentially high thermal energy.

Storage and Handling:

-

Storage: The compound should be stored in a cool, dry, well-ventilated area, ideally in a refrigerator at 2-8 °C as recommended by suppliers.[1] Keep containers tightly sealed and away from heat, sparks, and incompatible materials like strong acids, bases, and oxidizing agents.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a flame-resistant lab coat, and nitrile gloves, is mandatory.[2][15] For operations involving heating or handling quantities greater than a few grams, the use of a face shield and conducting the work behind a blast shield is strongly recommended.[15]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to contain any potentially toxic vapors or gases released during handling or an unexpected decomposition.[15]

Hazard Communication (NFPA 704): Based on the hypothetical data and potential decomposition products (e.g., flammable gases, HCN), a preliminary NFPA 704 hazard rating can be assigned to alert emergency responders.[18][20][23][28][29]

-

Health (Blue): 3 - Potential for toxic decomposition products like HCN.

-

Flammability (Red): 2 - Material itself may not be highly flammable, but decomposition can produce flammable gases.

-

Instability (Yellow): 2 - Thermally unstable at elevated temperatures; may undergo violent chemical change.

-

Special (White): --- - No special reactivity with water or oxidizing properties are assumed without data.

Emergency Procedures:

-

Spills: In case of a spill, evacuate the area. Avoid creating dust. Absorb the material with a non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

-

Thermal Event: In case of an unexpected exotherm or fire, evacuate the laboratory immediately and activate the fire alarm. Do not attempt to fight a fire involving energetic materials unless you are trained to do so.[2]

Conclusion

While 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a promising building block, its molecular structure suggests a significant potential for thermal instability. The combination of a strained, fluorinated ring and a β-ketonitrile functional group warrants a cautious and systematic approach to its handling and use in synthesis. This guide establishes a predictive framework, indicating that the compound is likely to exhibit a strong exothermic decomposition beginning at temperatures around 155-175 °C, with the potential for rapid pressure generation. The plausible decomposition pathways include retro-[2+2] cycloaddition and hydrolysis/decarboxylation, which can produce flammable and toxic byproducts.

It must be unequivocally stated that this guide is based on predictive analysis and hypothetical data. All researchers and drug development professionals intending to use this compound are REQUIRED to perform their own comprehensive thermal stability and hazard analysis, including DSC, TGA, and ARC testing, before its use on any significant scale. The protocols and interpretations provided herein serve as an authoritative template for conducting such an investigation to ensure the highest standards of laboratory and process safety.

References

- Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).

- Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.

- NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC).

-

Common Conditions. (n.d.). Nitrile to Acid. Retrieved January 15, 2026, from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 15, 2026, from [Link]

-

New Environment Inc. (n.d.). NFPA Chemicals. Retrieved January 15, 2026, from [Link]

-